molecular formula C24H28N4O4S B2566150 N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide CAS No. 933210-88-9

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide

Cat. No. B2566150
CAS RN: 933210-88-9
M. Wt: 468.57
InChI Key: FWSPRBPVTWNHQZ-UHFFFAOYSA-N
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Description

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide, also known as AZD-8931, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been developed as a potential treatment for various types of cancer, including non-small cell lung cancer (NSCLC), head and neck cancer, and colorectal cancer. In

Scientific Research Applications

1. Cancer Therapeutics and HIF-1 Pathway Inhibition

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide shows potential in cancer therapy, specifically as a Hypoxia-Inducible Factor-1 (HIF-1) pathway inhibitor. This compound can antagonize tumor growth in animal models of cancer. The presence of certain structural groups like a 3,4-dimethoxybenzenesulfonyl group and propan-2-amine in its structure contributes to its inhibitory effect on the HIF-1 activated transcription. This characteristic makes it a promising candidate for further development as a cancer therapeutic (Mun et al., 2012).

2. Synthesis of Azepine Derivatives

This compound is also relevant in the synthesis of azepine derivatives, which have various applications in medicinal chemistry. The thermal reaction between alkylnitrobenzene and tributylphosphine, for instance, can produce different isomers of 2-methoxy-3H-azepine derivatives. Such synthesis processes are crucial for developing new compounds with potential pharmaceutical applications (Ulfa et al., 2015).

3. Structural Analysis and Molecular Interactions

This compound serves as a base structure for studying various molecular interactions in crystallography. Its related compounds have been analyzed for their supramolecular architectures, which are mediated by different weak interactions. Such studies are essential for understanding the relationship between crystal structures and pharmacological activities (Shakuntala et al., 2017).

4. Exploration in Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. The synthesis and characterization of related compounds have shown potential antibacterial and antifungal activities. This research area is significant for developing new drugs to combat resistant microbial strains (Patolia et al., 2010).

properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-31-20-10-12-23(22(17-20)32-2)33(29,30)27-19-9-7-8-18(16-19)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPRBPVTWNHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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